molecular formula C8H3F5O B2896490 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-33-5

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2896490
CAS No.: 134099-33-5
M. Wt: 210.103
InChI Key: ABRSPLYHKGFMBR-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 2,5-difluorobenzaldehyde using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atom with the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorinating agents and to maintain the required reaction conditions. The production is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The fluorine atoms and the trifluoromethyl group play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSPLYHKGFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-33-5
Record name 2,5-difluoro-4-(trifluoromethyl)benzaldehyde
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